

Physical and chemical properties of ethylboronic acid pinacol ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1589074

[Get Quote](#)

An In-Depth Technical Guide to Ethylboronic Acid Pinacol Ester: Properties, Applications, and Experimental Protocols

Introduction

In the landscape of modern organic synthesis, the quest for stable, versatile, and efficient reagents is perpetual. Among the class of organoboron compounds, ethylboronic acid pinacol ester (CAS: 82954-89-0) has emerged as an indispensable building block.^[1] Its unique combination of stability and reactivity makes it a cornerstone reagent for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.^{[2][3]} The pinacol ester moiety confers significant advantages over the corresponding free boronic acid, primarily by shielding the Lewis acidic boron atom from premature degradation by air and moisture, which allows for easier handling, storage, and purification.^[4] ^[5]

This guide provides a comprehensive technical overview of ethylboronic acid pinacol ester for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore its synthesis and core reactivity, detail its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and provide field-proven protocols and safety guidelines. The causality behind experimental choices and the inherent logic of the protocols are explained to ensure both technical accuracy and practical utility.

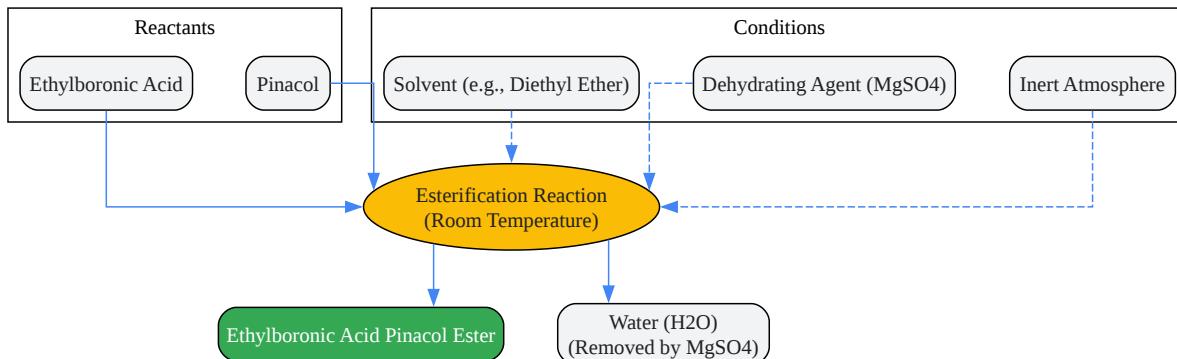
Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. Ethylboronic acid pinacol ester is typically a colorless to pale yellow liquid, though it may exist as a solid depending on its purity.^{[1][6]} Its solubility in common organic solvents such as ethers, chloroform, and dichloromethane facilitates its use in a wide array of reaction conditions.^{[1][6]}

Table 1: Physicochemical Properties of Ethylboronic Acid Pinacol Ester

Property	Value	Reference(s)
CAS Number	82954-89-0	[1] [7]
IUPAC Name	2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane	[8]
Synonyms	2-Ethylboronic acid pinacol ester	[1]
Molecular Formula	C ₈ H ₁₇ BO ₂	[1] [9]
Molecular Weight	156.03 g/mol	[9] [10]
Appearance	Colorless to pale yellow clear liquid	[1] [7]
Boiling Point	79 - 81 °C @ 90 mmHg (120 mbar)	[7] [11]
Density	~0.9 g/cm ³	[11]
Refractive Index	~1.410	[11]
Flash Point	46.2 °C	[11]
Solubility	Soluble in dichloromethane, ether, chloroform, methanol	[1] [6]

Spectroscopic Characterization


Spectroscopic data is crucial for verifying the identity and purity of the reagent. The following are representative spectral data points.

- ^1H NMR (in CDCl_3): The proton NMR spectrum is characterized by a singlet for the twelve equivalent protons of the pinacol methyl groups around δ 1.2-1.3 ppm. The ethyl group typically presents as a quartet for the methylene protons and a triplet for the methyl protons. [\[12\]](#)[\[13\]](#)
- ^{13}C NMR (in CDCl_3): The carbon spectrum shows a characteristic signal for the quaternary carbons of the pinacol group around δ 83 ppm and a signal for the pinacol methyl carbons around δ 24-25 ppm. The carbon attached to the boron atom is often broadened due to quadrupolar relaxation. [\[12\]](#)[\[14\]](#)
- ^{11}B NMR (in CDCl_3): The boron-11 NMR spectrum typically displays a broad singlet around δ 33-35 ppm, which is characteristic of a tricoordinate boronic ester. [\[14\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. [\[14\]](#)

Section 2: Synthesis, Stability, and Reactivity

Synthesis Pathway: Esterification

The most common and straightforward synthesis of ethylboronic acid pinacol ester involves the direct esterification of ethylboronic acid with pinacol. [\[6\]](#) This reaction is typically performed in an organic solvent with a dehydrating agent, such as anhydrous magnesium sulfate, to drive the equilibrium toward the product by removing the water byproduct. [\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of Ethylboronic Acid Pinacol Ester via Esterification.

Experimental Protocol: Synthesis via Esterification

This protocol is a self-validating system; successful formation of the product can be confirmed by the spectroscopic methods detailed in Section 1.

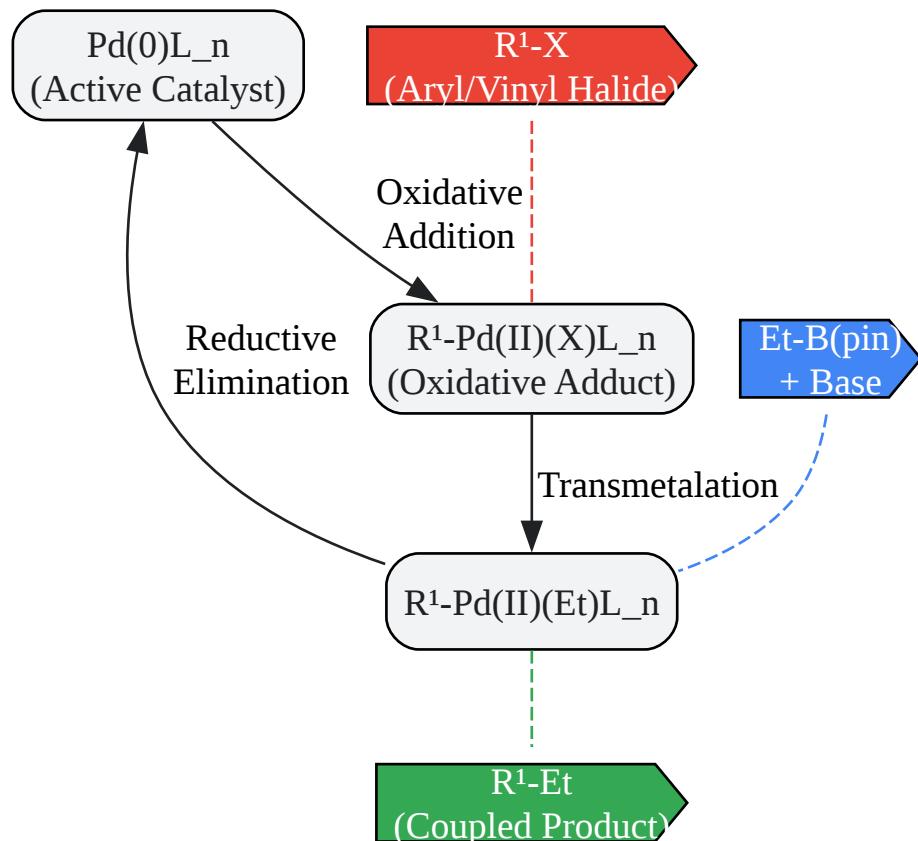
- Preparation: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add ethylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).^[15]
- Reaction: Add a suitable anhydrous solvent, such as diethyl ether, and stir the resulting suspension at room temperature.^[15] The reaction progress can be monitored by TLC or GC-MS. Typically, the reaction is stirred for 24 hours.^[15]
- Workup: Upon completion, filter the suspension to remove the magnesium sulfate and any unreacted solids. Wash the solids with fresh solvent.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation under reduced pressure to yield the pure ethylboronic acid pinacol

ester as a colorless oil.[15]

Chemical Stability and Reactivity

The stability of boronic acid pinacol esters is a key reason for their widespread use. The bulky pinacol group provides steric protection to the vacant p-orbital of the sp^2 -hybridized boron atom, while the oxygen lone pairs provide some electronic stabilization.[4][16] This makes the ester significantly more resistant to air and moisture compared to the free boronic acid, preventing premature decomposition and protodeboronation—a common side reaction where the C-B bond is cleaved by a proton source.[3][4]

Despite this enhanced stability, the boron atom retains sufficient Lewis acidity to participate in the crucial transmetalation step of cross-coupling reactions.[1] Its reactivity is harnessed under specific catalytic conditions, making it a reliable and predictable synthetic partner.


Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling

Ethylboronic acid pinacol ester is a premier reagent for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][17] This reaction couples the ethyl group from the boronic ester with an organic halide or triflate, and it is tolerant of a vast range of functional groups.[3][18]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves three key steps:

- Oxidative Addition: The active $Pd(0)$ catalyst reacts with the organic halide (R^1-X) to form a $Pd(II)$ intermediate.
- Transmetalation: A base activates the boronic ester, facilitating the transfer of the ethyl group from boron to the palladium center, displacing the halide. This is often the rate-determining step.
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond (R^1-Et) and regenerating the $Pd(0)$ catalyst.

[Click to download full resolution via product page](#)

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling ethylboronic acid pinacol ester with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

- **Reactor Setup:** In a reaction vessel, combine the aryl bromide (1.0 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a suitable base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv).
- **Reagent Addition:** Add ethylboronic acid pinacol ester (1.1-1.5 equiv). The slight excess ensures complete consumption of the potentially more valuable aryl halide.

- Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane). Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC-MS.
- Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 4: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of ethylboronic acid pinacol ester and ensuring laboratory safety. While not considered acutely hazardous by all classifications, it is an irritant and a flammable liquid.[7][19]

Table 2: Safety and Handling Information

Aspect	Recommendation	Reference(s)
Hazards	Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.	[6][19][20]
Personal Protective Equipment (PPE)	Chemical safety goggles, protective gloves (e.g., nitrile), lab coat.	[6][9]
Handling	Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor.	[6][19]
First Aid	Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur.	[7][9]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer is recommended. Keep away from moisture.	[2][7][19]
Disposal	Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable	[9][19]

local, regional, and national regulations.

Conclusion

Ethylboronic acid pinacol ester stands out as a robust and versatile reagent in the synthetic chemist's toolkit. Its enhanced stability over free boronic acids simplifies handling and storage, while its reactivity profile makes it a reliable partner in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. By understanding its fundamental properties and applying the validated protocols described herein, researchers can effectively leverage this compound to accelerate the synthesis of novel chemical entities in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 2. (E)-1-Ethoxyethene-2-boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethylboronic acid pinacol ester, 99% 25 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 9. capotchem.cn [capotchem.cn]
- 10. ethyl pinacol boronic ester - 82954-89-0 - Structure, Synthesis, Properties [organoborons.com]
- 11. echemi.com [echemi.com]

- 12. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. nbinno.com [nbino.com]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. synquestprodstorage.blob.core.windows.net
[synquestprodstorage.blob.core.windows.net]
- To cite this document: BenchChem. [Physical and chemical properties of ethylboronic acid pinacol ester]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589074#physical-and-chemical-properties-of-ethylboronic-acid-pinacol-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com